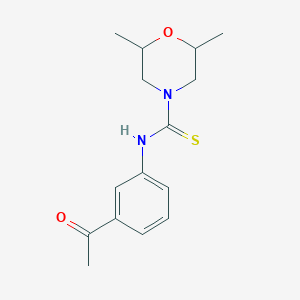![molecular formula C17H15N3O7 B4114778 dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B4114778.png)
dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate
Vue d'ensemble
Description
Dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate, also known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAPA is a derivative of isophthalic acid and contains a nitrophenyl group and an amino group.
Mécanisme D'action
The mechanism of action of dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate is not fully understood, but it is believed to involve the interaction of the nitrophenyl and amino groups with other molecules. The nitrophenyl group is thought to be involved in electron transfer reactions, while the amino group is believed to be involved in hydrogen bonding.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate, as it has primarily been studied for its applications in materials science, drug delivery, and catalysis. However, some studies have suggested that dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate may have cytotoxic effects on cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate in lab experiments is its versatility, as it can be used in a variety of applications. Additionally, dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate is relatively easy to synthesize and is stable under a wide range of conditions. However, one limitation of using dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate is that it can be difficult to work with due to its high reactivity.
Orientations Futures
There are several future directions for research on dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate, including the development of new applications in materials science, drug delivery, and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate and its potential cytotoxic effects on cancer cells. Finally, research on the synthesis of dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate and its derivatives may lead to the development of new and improved methods for the production of MOFs and other materials.
Applications De Recherche Scientifique
Dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate has been studied extensively for its potential applications in various fields, including materials science, drug delivery, and catalysis. In materials science, dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In drug delivery, dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate has been used as a carrier for the delivery of anticancer drugs, such as doxorubicin. In catalysis, dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate has been used as a catalyst for various reactions, including the synthesis of esters and amides.
Propriétés
IUPAC Name |
dimethyl 5-[(4-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O7/c1-26-15(21)10-7-11(16(22)27-2)9-13(8-10)19-17(23)18-12-3-5-14(6-4-12)20(24)25/h3-9H,1-2H3,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQRBBILPCXXPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-Dimethoxycarbonylphenyl)-N'-(4-nitrophenyl)urea | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-methyl-4-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4114698.png)
![ethyl 4-({[2-(3-hydroxybutanoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4114700.png)
![7-chloro-2-(3-methoxypropyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4114713.png)

![2-phenyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B4114736.png)
![2-[(4-chlorophenyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4114741.png)
![N-(2,4-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4114745.png)
![N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4114750.png)
![2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4114753.png)
![4-{2-[(4-biphenylyloxy)acetyl]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B4114765.png)
![N-(1-{[(3-ethylphenyl)amino]carbonyl}-2-methylpropyl)benzamide](/img/structure/B4114766.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4114781.png)
![2-[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4114789.png)
![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(3,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4114794.png)